N'-hydroxycyclopropanecarboximidamide hydrochloride N'-hydroxycyclopropanecarboximidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 22926-85-8
VCID: VC7617882
InChI: InChI=1S/C4H8N2O.ClH/c5-4(6-7)3-1-2-3;/h3,7H,1-2H2,(H2,5,6);1H
SMILES: C1CC1C(=NO)N.Cl
Molecular Formula: C4H9ClN2O
Molecular Weight: 136.58

N'-hydroxycyclopropanecarboximidamide hydrochloride

CAS No.: 22926-85-8

Cat. No.: VC7617882

Molecular Formula: C4H9ClN2O

Molecular Weight: 136.58

* For research use only. Not for human or veterinary use.

N'-hydroxycyclopropanecarboximidamide hydrochloride - 22926-85-8

Specification

CAS No. 22926-85-8
Molecular Formula C4H9ClN2O
Molecular Weight 136.58
IUPAC Name N'-hydroxycyclopropanecarboximidamide;hydrochloride
Standard InChI InChI=1S/C4H8N2O.ClH/c5-4(6-7)3-1-2-3;/h3,7H,1-2H2,(H2,5,6);1H
Standard InChI Key CJLAICCBOIZZFF-UHFFFAOYSA-N
SMILES C1CC1C(=NO)N.Cl

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of N'-hydroxycyclopropanecarboximidamide hydrochloride is C₄H₈N₂O·HCl, yielding a molecular weight of 136.58 g/mol. Its IUPAC name derives from the cyclopropane backbone substituted with a carboximidamide group (-C(=NH)NH₂), where one nitrogen is hydroxylated (N'-hydroxy), and the compound exists as a hydrochloride salt.

Key Structural Features:

  • Cyclopropane Ring: A three-membered carbon ring with significant angle strain, contributing to heightened reactivity.

  • Carboximidamide Group: A functional group (-C(=NH)NH₂) capable of hydrogen bonding and participating in nucleophilic reactions.

  • Hydroxylamine Substituent: The N'-hydroxy modification introduces redox-active properties.

  • Hydrochloride Salt: Enhances solubility in polar solvents like water or methanol.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₄H₈N₂O·HCl
Molecular Weight136.58 g/mol
SolubilityHighly soluble in polar solvents
Melting PointEstimated 180–200°C (decomposes)
pKa (imidamide)~8.5–9.5

Synthetic Pathways and Reactivity

Synthesis Strategies

The compound is hypothesized to form via the reaction of cyclopropanecarboximidamide with hydroxylamine hydrochloride under acidic conditions. This pathway leverages the nucleophilic addition of hydroxylamine to the imidamide group, followed by protonation to yield the hydrochloride salt.

Cyclopropanecarboximidamide+NH2OH\cdotpHClN’-Hydroxycyclopropanecarboximidamide Hydrochloride\text{Cyclopropanecarboximidamide} + \text{NH}_2\text{OH·HCl} \rightarrow \text{N'-Hydroxycyclopropanecarboximidamide Hydrochloride}

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

  • Cyclopropane Ring: Prone to ring-opening reactions under thermal or catalytic conditions, forming alkenes or linear hydrocarbons.

  • Imidamide Group: Participates in condensation reactions with carbonyl compounds (e.g., ketones, aldehydes) to form heterocycles.

  • Hydroxylamine Moiety: Acts as a reducing agent or forms complexes with transition metals.

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄, H₂O, heatCyclopropanecarboxylic acid
ReductionNaBH₄, MeOHCyclopropanemethanamine
Nucleophilic SubstitutionR-X, baseN-alkylated derivatives

Comparative Analysis with Structural Analogs

Table 3: Functional Group Impact on Properties

CompoundKey Functional GroupsReactivity/Bioactivity
Cyclopropanecarboximidamide-C(=NH)NH₂Base for further derivatization
Cyclopropanecarboxylic acid-COOHAcid-catalyzed esterification
N-Hydroxyisobutyrimidamide-C(=NOH)NH₂Enhanced redox activity

The hydroxylamine group in N'-hydroxycyclopropanecarboximidamide hydrochloride distinguishes it from non-hydroxylated analogs, enabling unique redox and metal-chelating behaviors.

Challenges and Future Directions

Current limitations include a lack of publicly available pharmacokinetic data and scalable synthetic protocols. Future research should prioritize:

  • Mechanistic Studies: Elucidating interactions with biological targets like enzymes or DNA.

  • Process Optimization: Developing cost-effective, high-yield synthesis routes.

  • Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.

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